4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic organic compound that has been identified as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the brain. [ [] ] This compound exhibits a remarkable selectivity for NMDA receptors containing GluN2C or GluN2D subunits over those containing GluN2A or GluN2B subunits. [ [] ] Its unique pharmacological profile has made it a valuable tool in the study of NMDA receptor function and its role in various neurological processes.
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic organic compound notable for its complex molecular structure and significant biological activity. It is classified as a selective antagonist of the N-methyl-D-aspartate receptor, particularly targeting the GluN2C and GluN2D subunits. This compound's molecular formula is with a molecular weight of approximately 578.8 g/mol.
The synthesis of this compound typically involves multi-step organic reactions, although specific synthetic pathways are not extensively documented. General methodologies for synthesizing similar pyrazoline derivatives often start with chalcones and hydrazine hydrate, followed by reactions with various substituted carboxylic acids. Recent advancements suggest that microwave-assisted synthesis may enhance efficiency and yield in producing similar compounds.
The molecular structure of 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid features several key components:
The chemical reactivity of this compound is influenced by its functional groups. It can undergo typical reactions associated with carboxylic acids such as:
Additionally, the pyrazole ring facilitates nucleophilic substitutions and cyclization reactions with electrophiles, potentially leading to diverse derivatives with varied biological activities.
This compound acts as a non-competitive antagonist of the N-methyl-D-aspartate receptor by binding to a site distinct from the glutamate and glycine binding sites. This binding prevents receptor activation even in the presence of these agonists. Studies suggest that it interferes with a pre-gating step in receptor activation, affecting the transition to its ion-conducting state .
This compound exhibits significant pharmacological properties due to its selectivity for NMDA receptors containing GluN2C or GluN2D subunits over those containing GluN2A or GluN2B subunits.
The primary application of 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid lies in research settings focused on NMDA receptor function. Its ability to selectively inhibit certain receptor subtypes makes it instrumental in studying neurological processes such as:
Furthermore, it serves as a lead compound in drug development aimed at treating conditions like Alzheimer's disease and schizophrenia.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: